

# MARCM Analysis of Ttk69 Mutant Clones in Drosophila: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ttk21

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These application notes provide a comprehensive guide to utilizing Mosaic Analysis with a Repressible Cell Marker (MARCM) for the study of Tramtrack (Ttk) mutant clones in *Drosophila melanogaster*. The protocols and data presented herein are targeted towards researchers investigating neurogenesis, cell fate specification, and the underlying signaling pathways.

## Introduction to MARCM and Ttk

The MARCM system is a powerful genetic technique in *Drosophila* that allows for the generation of homozygous mutant cells within a heterozygous organism. These mutant clones are positively labeled, typically with a fluorescent reporter like GFP, enabling their visualization and analysis at a single-cell level. This method is particularly advantageous for studying genes that are essential for viability, as the organism as a whole remains wild-type.

Tramtrack (Ttk) is a key transcriptional repressor in *Drosophila* development. The Ttk69 isoform, in particular, plays a crucial role in neurogenesis by promoting non-neural cell fates and regulating cell proliferation. Loss-of-function mutations in *ttk* lead to cell fate transformations, particularly in the peripheral and central nervous systems.

## Data Presentation: Quantitative Analysis of Ttk69 Mutant Clones

The following table summarizes quantitative data from studies analyzing the cellular composition of *ttk69* mutant MARCM clones in the *Drosophila* adult midgut. This data highlights the role of Ttk69 in repressing the enteroendocrine (EE) cell fate.

Genotype	Tissue	Phenotype	Cellular Composition in Mutant Clones	Reference
<i>ttk69</i> mutant MARCM clones	Adult Midgut	Increased number of enteroendocrine cells	~62% Prospero (Pros)+ cells (EE cells)	[1][2]
~16% Delta (DI)low cells (progenitor cells committed to EE fate)	[1]			
Wild-type MARCM clones	Adult Midgut	Normal cell composition	Baseline levels of EE and other cell types	[1]

## Experimental Protocols

### I. Generation of Ttk Mutant MARCM Clones

This protocol outlines the generation of *ttk* mutant clones in the *Drosophila* nervous system using the MARCM technique.

#### 1. Fly Stocks:

- MARCM-ready stock: *hs-FLP*, *UAS-mCD8::GFP*; *tub-GAL4*, *FRT82B*, *tub-GAL80* / *TM6B*, *Tb*
  - This stock contains the heat-shock inducible Flippase (*hs-FLP*), a UAS-driven membrane-bound GFP reporter, a ubiquitous *GAL4* driver, and the *FRT82B* chromosome carrying a ubiquitously expressed *GAL80* repressor.

- Ttk mutant stock: FRT82B, ttkmutant allele/ TM6B, Tb
  - This stock carries a specific ttk loss-of-function allele on the same chromosome arm as the FRT site.

## 2. Genetic Cross:

- Cross virgin females from the MARCM-ready stock with males from the ttk mutant stock.

## 3. Clone Induction:

- Collect the progeny from the cross at the desired developmental stage (e.g., first or second instar larvae for neuroblast clones).
- Induce mitotic recombination by subjecting the larvae to a heat shock. A typical protocol is 1-2 hours at 37°C. The timing and duration of the heat shock can be optimized to control the size and frequency of the clones.

## 4. Progeny Screening:

- Allow the heat-shocked larvae to develop to the desired stage for analysis (e.g., third instar larvae or adult flies).
- Screen for progeny that are non-Tubby (Tb) to select for the correct genotype.

# II. Immunohistochemistry and Imaging

This protocol describes the staining and imaging of dissected *Drosophila* brains or other tissues containing MARCM clones.

## 1. Dissection:

- Dissect the brains or other tissues of interest from third instar larvae or adult flies in ice-cold phosphate-buffered saline (PBS).

## 2. Fixation:

- Fix the dissected tissues in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

### 3. Washing:

- Wash the tissues three times for 10 minutes each in PBS with 0.3% Triton X-100 (PBT).

### 4. Blocking:

- Block the tissues in PBT containing 5% normal goat serum for at least 1 hour at room temperature.

### 5. Primary Antibody Incubation:

- Incubate the tissues with primary antibodies diluted in the blocking solution overnight at 4°C.
  - To visualize MARCM clones: Anti-GFP antibody (e.g., chicken anti-GFP).
  - To identify cell types:
    - Anti-Elav (for neurons).
    - Anti-Repo (for glial cells).
    - Anti-Prospero (for enteroendocrine cells in the gut).
    - Anti-Cut (for specific sensory organ cells).
    - Anti-Suppressor of Hairless (Su(H)) (to assess Notch pathway activity).

### 6. Secondary Antibody Incubation:

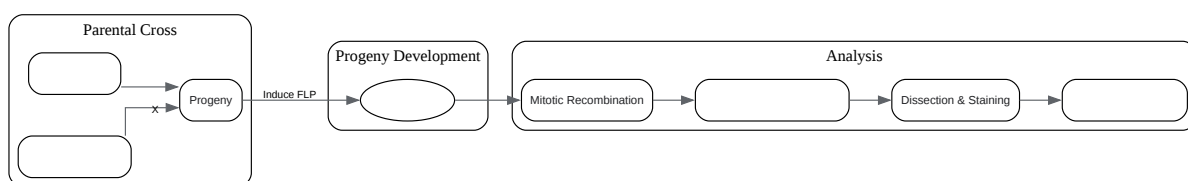
- Wash the tissues three times for 10 minutes each in PBT.
- Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.

### 7. Mounting and Imaging:

- Wash the tissues three times for 10 minutes each in PBT and then once in PBS.
- Mount the tissues on a slide in a suitable mounting medium (e.g., Vectashield).
- Image the samples using a confocal microscope.

## Mandatory Visualizations

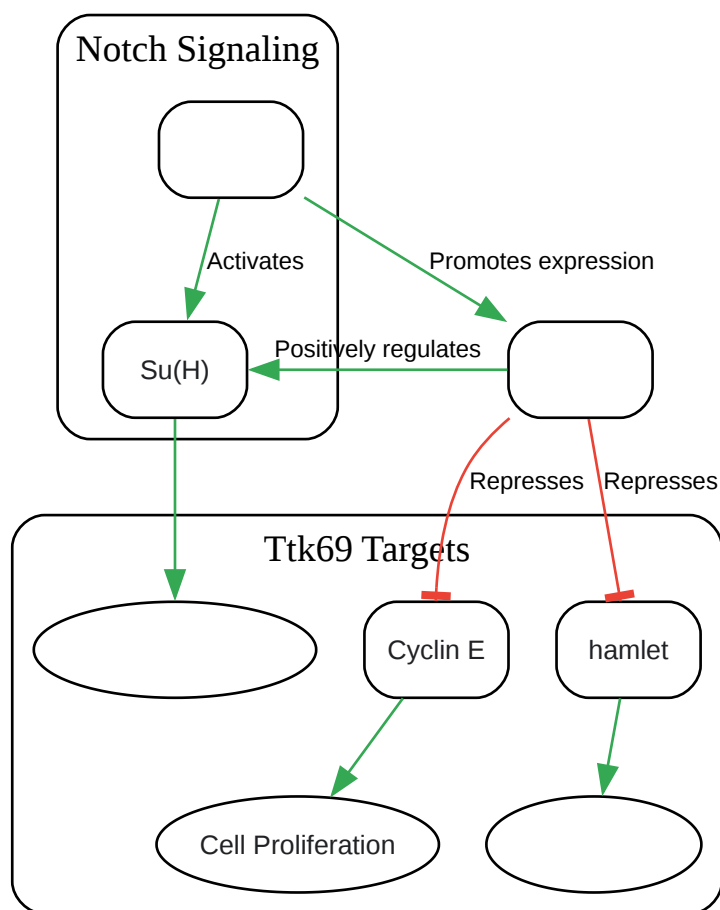
### MARCM Experimental Workflow



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Caption: Workflow for generating and analyzing Ttk mutant MARCM clones.

## Ttk69 Signaling Pathway in Neurogenesis



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Caption: Ttk69 signaling in Drosophila neurogenesis.

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## References

- 1. journals.biologists.com [journals.biologists.com]
- 2. Ttk69 acts as a master repressor of enteroendocrine cell specification in Drosophila intestinal stem cell lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

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